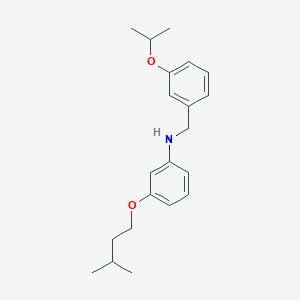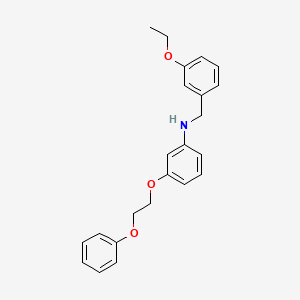![molecular formula C25H23NO B1385664 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040690-00-3](/img/structure/B1385664.png)
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is an organic compound that features a benzyloxy group attached to a naphthyl ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base to form the benzyloxy anion, which then reacts with a halogenated naphthalene derivative.
Attachment of the Aniline Moiety: The resulting benzyloxy-naphthalene compound is then reacted with an aniline derivative under conditions that facilitate the formation of the desired product. Common reagents include palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)naphthalene: Similar structure but lacks the aniline moiety.
N-(2-Naphthyl)aniline: Similar structure but lacks the benzyloxy group.
Uniqueness
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is unique due to the presence of both the benzyloxy group and the aniline moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(2-naphthalen-1-ylethyl)-2-phenylmethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-2-9-20(10-3-1)19-27-25-16-7-6-15-24(25)26-18-17-22-13-8-12-21-11-4-5-14-23(21)22/h1-16,26H,17-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPOQKGQFSTHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)
![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)
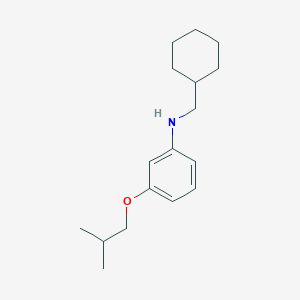
![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)
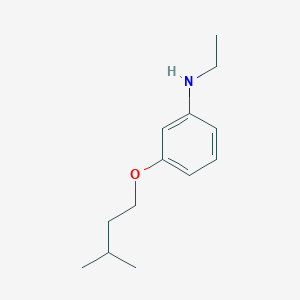
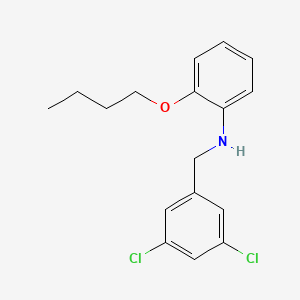
![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385593.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)
![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)
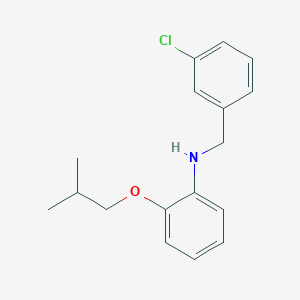
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)
